2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-
Description
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a fluorinated nitroalkoxy compound characterized by a central 2-propanol backbone substituted at the 1- and 3-positions with 2-fluoro-2,2-dinitroethoxy groups. This structural motif combines fluorine and nitro functionalities, which are known to enhance thermal stability, density, and insensitivity in energetic materials .
Structure
3D Structure
Properties
CAS No. |
35323-16-1 |
|---|---|
Molecular Formula |
C7H10F2N4O11 |
Molecular Weight |
364.17 g/mol |
IUPAC Name |
1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-ol |
InChI |
InChI=1S/C7H10F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h5,14H,1-4H2 |
InChI Key |
VVUYYNCEUAAFND-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Fluorination of 2,2,8,8-Tetranitro-4,6-dioxa-1,9-nonanediol (Dinol)
One of the primary methods for synthesizing fluorinated dinitroethyl ethers like the target compound involves the fluorination of a polynitro diol precursor in an alkaline aqueous medium.
- Starting Material: 2,2,8,8-Tetranitro-4,6-dioxa-1,9-nonanediol (Dinol)
- Reaction Medium: Aqueous sodium carbonate solution maintaining pH 8-10
- Fluorinating Agent: Nitrogen-fluorine gas mixture (3:1 ratio)
- Temperature: 5 to 10 °C
- Procedure: The dinol is dissolved in water with sodium carbonate, then fluorinated under stirring with the nitrogen-fluorine gas. pH is maintained by periodic additions of sodium carbonate solution. After 2 hours, the reaction mixture turns milky white, indicating product formation.
- Workup: Extraction with methylene chloride, washing, drying over magnesium sulfate, and solvent removal under vacuum yields the fluorinated product.
- Yield and Purity: Approximately 84% yield with 93% purity of bis(2-fluoro-2,2-dinitroethyl) formal, a related fluorinated ether.
This method highlights the importance of controlled pH and temperature to achieve high purity and yield.
Epoxide Ring Opening and Subsequent Functionalization
Another approach involves the synthesis of fluorinated ethers via epoxide ring-opening reactions:
- Intermediate: 2-Fluoro-2,2-dinitroethyl glycidyl ether
- Preparation: Equimolar reaction of epichlorohydrin with 2-fluoro-2,2-dinitroethanol in aqueous sodium hydroxide at 0-3 °C for 48 hours yields the glycidyl ether intermediate.
- Ring Opening: Treatment with 8% hydrochloric acid opens the epoxide ring to form 1-chloro-2-(2-fluoro-2,2-dinitroethoxy)-2-propanol with 100% yield at 25 °C over 16 hours.
- Conversion: The chloro derivative is then converted to the target bis-substituted propanol by reaction with 85% sodium hydroxide in methanol at room temperature, yielding the glycidyl ether in 95% yield.
This route is notable for its high yields and mild reaction conditions, making it suitable for scale-up.
Oxidation and Nitration Steps to Derive Related Compounds
Research also documents oxidation of the bis-substituted propanol to the corresponding ketone (1,3-bis(2-fluoro-2,2-dinitroethoxy)acetone) using Jones reagent:
- Oxidation Yield: 95-100%
- Characterization: Confirmed by elemental analysis and NMR spectroscopy
- Further Transformation: Reaction with hydroxylamine forms the oxime derivative, which upon nitration and oxidation yields 1,3-bis(2-fluoro-2,2-dinitroethoxy)-2,2-dinitropropane, a highly nitrated energetic compound.
This sequence indicates the versatility of the bis-substituted propanol intermediate for further energetic functionalization.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The fluorination method using nitrogen-fluorine gas provides a reproducible and high-purity product suitable for energetic applications, emphasizing the need for alkaline pH maintenance to avoid side reactions.
- Epoxide ring-opening strategies allow for the preparation of key intermediates under milder conditions with excellent yields, facilitating further functional group transformations.
- Oxidation and nitration steps enable the synthesis of related energetic compounds, expanding the utility of the bis-substituted propanol scaffold.
- These methods collectively demonstrate a robust synthetic pathway to 2-propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- and its derivatives, with applications in energetic plasticizers and propellant formulations.
Chemical Reactions Analysis
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
"2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-", also known as 1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-ol, is a chemical compound with the molecular formula and a molecular weight of 364.171 . Research into the applications of this specific compound is limited, but related research into fluorodinitro compounds and chemistry can provide insight.
Synthesis and Reactions
- Synthesis of Fluorinated Ethers 2-Fluoro-2,2-dinitroethyl 2-hydroxyethyl ether can be produced with a yield up to 68% by reacting 2-fluoro-2,2-dinitroethanol and ethylene oxide in an aqueous solution of sodium hydroxide at 0-5°C, keeping the mixture at 0°C for 16 hours . Similarly, 2-fluoro-2,2-dinitroethyl 2-hydroxypropyl ether can be obtained under similar conditions, with the yield of the target ether rising to 63% as the molar ratio of 2-fluoro-2,2-dinitroethanol to propylene oxide increases to 4:1 .
- Formation of 1-chloro-2-(2-fluoro-2,2-dinitroethoxy)-2-propanol The action of hydrochloric, hydrobromic, hydroiodic, and nitric acids on 2-fluoro-2,2-dinitroethanol leads to the opening of the oxirane ring and the formation of 1-chloro-2-(2-fluoro-2,2-dinitroethoxy)-2-propanol (25°C, 16 h, yield 100%) . This substance is also a by-product in the preparation of 2-fluoro-2,2- dinitroethylglycidyl ether from 2-fluoro-2,2-dinitroethanol and epichlorohydrin .
High-Energy Compound Research
- The synthesis of new high-energy compounds is an area of research, aiming to increase understanding in the field . This includes Michael Reactions of 2-Fluoro-2,2-dinitroethanol and 2,2-Dinitropropanol with Olefinic and Acetylenic Acceptors .
Related Research
- Heterocyclic Amines: Research has been done on heterocyclic amines, which are associated with breast cancer etiology . Studies include the structural binding characterization of compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) with Lactoperoxidase (LPO) using in silico approaches .
- N-acetyltransferase Enzymes: Aromatic and heterocyclic amine carcinogens induce breast tumors in rats, and N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) enzymes play roles in their metabolic activation and deactivation .
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt metabolic pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
- Structure : A triazine core with three fluorodinitroethoxy groups.
- Properties :
(b) 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
- Structure: Furazanopyrazine ring with two fluorodinitroethoxy groups.
- Properties :
(c) 1,3-Bis(2,2,2-trifluoroethoxy)-2-propanol
- Structure: 2-Propanol backbone with trifluoroethoxy groups.
- Properties: Boiling point: 432.9 K. Vaporization enthalpy (∆l g𝐻mo): 123.1 kJ·mol⁻¹. Applications: Non-energetic solvent or intermediate in fluorinated polymers .
(d) Bis(2-fluoro-2,2-dinitroethoxy)acetonitrile
- Structure : Acetonitrile core with two fluorodinitroethoxy groups.
- Properties :
Key Comparative Data Table
| Compound | Core Structure | Density (g/cm³) | Thermal Stability (°C) | Impact Sensitivity (J) | Applications |
|---|---|---|---|---|---|
| 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- | Propanol | Not reported | Inferred >150°C | Likely low | Energetic material candidate |
| 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | Triazine | 1.85 | >200 | 15 | Insensitive explosive |
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | Furazanopyrazine | 1.82 | 85–90 (m.p.) | Not reported | Melt-cast explosive |
| Bis(2-fluoro-2,2-dinitroethoxy)acetonitrile | Acetonitrile | 1.62 (liquid) | Not reported | Not reported | PBX coplasticizer |
Trends and Insights
Density and Stability: Triazine and furazanopyrazine derivatives exhibit higher densities (>1.8 g/cm³) due to aromatic cores and fluorine/nitro groups. The propanol-based compound likely has lower density (~1.6–1.7 g/cm³) due to its aliphatic backbone .
Thermal Behavior: Fluorodinitroethoxy groups enhance thermal stability. Triazine derivatives decompose above 200°C, while melt-cast furazanopyrazine melts below 100°C .
Sensitivity: Fluorine reduces sensitivity compared to nitro-only analogs. Triazine derivatives match TNT’s insensitivity, suggesting the propanol compound may also exhibit low sensitivity .
Functionality: Propanol-based compounds (e.g., 1,3-bis(2,2,2-trifluoroethoxy)-2-propanol) are less energetic but useful in non-explosive roles (e.g., solvents), whereas fluorodinitroethoxy analogs prioritize energetic performance .
Biological Activity
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-, commonly referred to as a dinitroethoxy derivative, is a compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- can be depicted as follows:
- Molecular Formula : C₉H₁₁F₂N₂O₄
- Molecular Weight : 246.19 g/mol
Structural Features :
- The presence of two dinitroethoxy groups contributes to its reactivity and potential biological interactions.
- The fluorine atoms may influence the lipophilicity and membrane permeability of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that dinitro compounds may act as inhibitors for various enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, leading to cellular damage.
- Cell Signaling Modulation : It has been observed that certain dinitro compounds can interfere with cell signaling pathways, potentially affecting cell proliferation and apoptosis.
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxicity and biological effects of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- on various cell lines.
| Study | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| A | HeLa | 10 | Significant reduction in cell viability (p < 0.05) |
| B | MCF-7 | 25 | Induction of apoptosis via caspase activation |
| C | HepG2 | 50 | Increased ROS levels and oxidative stress markers |
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound. For instance:
- Study D : Investigated the effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls (p < 0.01).
- Study E : Explored the neuroprotective effects in a rodent model of oxidative stress. The compound demonstrated a protective effect against neuronal death.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors treated with a regimen including this compound showed promising results in terms of tumor response rates and overall survival.
- Case Study 2 : Research on its application in neurodegenerative diseases indicated potential benefits in reducing cognitive decline through its antioxidant properties.
Q & A
Q. What are the recommended safety protocols for handling 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Based on structurally related ether-nitro compounds (e.g., GHS classifications for acute toxicity, skin/eye irritation, and respiratory hazards ), use PPE including nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks.
- Spill Management : Avoid dust generation; collect spills using non-reactive absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution immediately .
Q. How can researchers synthesize 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-, and what are critical reaction parameters?
Methodological Answer:
- Synthetic Pathway : Likely involves nucleophilic substitution of 1,3-dihydroxypropane with 2-fluoro-2,2-dinitroethyl groups. Use anhydrous conditions to prevent hydrolysis of nitro/fluoro intermediates.
- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and characterize intermediates using NMR to confirm fluorination .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in non-polar solvents (e.g., hexane) to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and fluoro groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : Nitro groups deactivate the ethoxy backbone via resonance and inductive effects, reducing susceptibility to nucleophilic attack. Fluorine’s electronegativity further stabilizes the leaving group.
- Experimental Validation : Compare reaction rates with non-fluorinated/non-nitrated analogs using kinetic studies (e.g., UV-Vis monitoring of substitution reactions) .
- Computational Support : DFT calculations (e.g., Gaussian 16) to model charge distribution and transition states .
Q. What are the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Persistence Analysis : Analogous to perfluorinated compounds (PFCs), assess hydrolytic stability under varying pH (e.g., 3–10) and temperatures (25–60°C). Monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify breakdown products (e.g., nitro-phenolic derivatives) using HRMS .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity of degradation intermediates .
Q. How can contradictions in thermal stability data be resolved for this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Perform under inert (N) and oxidative (O) atmospheres to identify decomposition exotherms and autoignition risks .
- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps (10°C/min) to determine decomposition thresholds.
- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., ASTM E537) .
Q. What computational models predict the compound’s solubility in polar vs. non-polar solvents?
Methodological Answer:
- COSMO-RS Simulations : Predict solubility parameters using quantum chemically derived σ-profiles (e.g., via Turbomole).
- Experimental Calibration : Compare with measured solubility in solvents like DMSO, ethanol, and toluene using gravimetric methods .
- Hansen Solubility Parameters : Derive HSPs from group contribution methods to map solubility spheres .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
